molecular formula C21H21N5OS B6585868 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251621-28-9

2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Katalognummer: B6585868
CAS-Nummer: 1251621-28-9
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: VJEKVAXUTPCZRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. Key structural features include:

  • 1-methyl substitution on the triazole ring.
  • Sulfanyl linker connecting the triazoloquinoxaline moiety to an acetamide group.
  • N-(2,4,6-trimethylphenyl)acetamide as the terminal substituent, providing steric bulk and hydrophobicity.

Similar triazoloquinoxaline derivatives have demonstrated antitumor activity, particularly as topoisomerase II (TopoII) inhibitors, with mechanisms involving DNA intercalation, cell cycle arrest, and apoptosis induction .

Eigenschaften

IUPAC Name

2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-12-9-13(2)19(14(3)10-12)23-18(27)11-28-21-20-25-24-15(4)26(20)17-8-6-5-7-16(17)22-21/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEKVAXUTPCZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a novel derivative belonging to the triazoloquinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections provide a comprehensive overview of the biological activity associated with this compound.

Molecular Formula and Structure

  • Molecular Formula : C16H18N4OS
  • IUPAC Name : 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

The compound features a triazoloquinoxaline core with a sulfanyl group and a trimethylphenyl acetamide side chain. This unique structure is responsible for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance:

  • Cytotoxicity : Compounds similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives have shown IC50 values in the low micromolar range against melanoma (A375) and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The mechanism often involves induction of apoptosis through upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Triazoloquinoxaline derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Several derivatives exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds have been tested against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics .
  • Antitubercular Activity : Some quinoxaline derivatives have been reported to possess antitubercular properties against Mycobacterium tuberculosis, indicating their potential in treating resistant strains .

Antiparasitic Activity

Triazoloquinoxalines have been investigated for their effects on parasitic infections:

  • Activity Against Schistosoma mansoni : Certain derivatives have shown efficacy in vitro against this parasite, which causes schistosomiasis in humans .

Table of Biological Activities

Activity TypeCell Line/OrganismIC50/Activity LevelReference
CytotoxicityA375 melanoma365 nM
CytotoxicityMCF-7 breast cancerLow micromolar
AntibacterialStaphylococcus aureusSignificant inhibition
AntitubercularMycobacterium tuberculosisNotable activity reported
AntiparasiticSchistosoma mansoniEffective in vitro

Case Studies

  • El-Adl et al. Study : This study synthesized various triazoloquinoxaline derivatives and evaluated their anti-proliferative activities against multiple cancer cell lines including HepG2 (liver cancer) and HCT116 (colon cancer), demonstrating that certain derivatives acted as effective DNA intercalators .
  • Ezzat et al. Research : Focused on the design of A2B adenosine receptor antagonists based on the triazoloquinoxaline scaffold. Their findings indicated that modifications to the hydrophobic aryl tail significantly enhanced cytotoxicity against triple-negative breast adenocarcinoma cells .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 344.44 g/mol
  • Structural Features : The compound includes a triazole ring fused to a quinoxaline structure with a sulfanyl group and a substituted acetamide moiety.

Anticancer Properties

Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer activity. Notably:

  • Cell Line Studies : In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). For instance, one study reported that certain derivatives displayed IC50 values in the micromolar range against these cell lines, indicating potent anticancer effects .
  • Mechanism of Action : The anticancer activity is primarily attributed to the ability of these compounds to intercalate DNA. This interaction disrupts DNA replication and transcription processes in cancer cells. Molecular docking studies have provided insights into the binding modes of these compounds with DNA .

Phosphodiesterase Inhibition

Another significant application is as an inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE2. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in cellular signaling pathways related to cancer progression and other diseases .

Case Study 1: Anticancer Evaluation

A study evaluated a series of triazoloquinoxaline derivatives against multiple cancer cell lines. Among them, compound d12 was identified as particularly potent with IC50 values significantly lower than traditional chemotherapeutics such as doxorubicin .

CompoundHepG2 IC50 (μM)HCT116 IC50 (μM)MCF-7 IC50 (μM)
d1222.08 ± 2.127.13 ± 2.217.12 ± 1.5
Doxorubicin7.94 ± 0.68.07 ± 0.86.75 ± 0.4

Case Study 2: PDE Inhibition

Research has indicated that compounds similar to 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide effectively inhibit PDE2 activity in cellular models. This inhibition was correlated with increased intracellular cAMP levels and subsequent downstream effects on cell proliferation and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations:
  • Core Heterocycles: The target compound’s single triazoloquinoxaline core contrasts with bis-triazoloquinoxaline (enhanced DNA binding ) and triazole-nitroquinoxaline (electron-withdrawing nitro group ).
  • Substituent Effects :
    • The trimethylphenyl group in the target compound increases hydrophobicity compared to 4-fluorophenyl (), which may influence pharmacokinetics.
    • Sulfanyl linkers are common in TopoII inhibitors, facilitating thiol-mediated interactions .
  • Synthesis : The target compound’s synthesis is unspecified, but analogs use diverse methods, including click chemistry () and traditional heterocyclic reactions ().
Compounds:
  • Bis-triazoloquinoxaline derivatives showed superior TopoII inhibition (IC50 ~0.8 µM) and apoptosis induction in Caco-2 cells. The bis-heterocyclic structure enhances DNA intercalation, while the 4-fluorophenyl group improves target affinity via electron-withdrawing effects .
  • Target Compound : The trimethylphenyl group may reduce solubility but improve membrane permeability. Methyl groups could sterically hinder enzyme binding compared to smaller substituents like fluorine.
Compound (11f):
  • The nitroquinoxaline-triazole hybrid (11f) lacks reported TopoII activity but highlights the role of nitro groups in redox modulation and cytotoxicity. Its phenylthiazol moiety may target kinase pathways .
Oxadiazole-Thiazole Derivatives:
  • While biological data are absent, the thiazole-oxadiazole core is associated with antimicrobial and anticancer activities.

Research Findings and Trends

  • TopoII Inhibition: Bis-triazoloquinoxalines () outperform mono-triazolo derivatives, suggesting that additional heterocycles enhance DNA interaction. The target compound’s single triazole ring may limit potency but reduce off-target effects.
  • Substituent Optimization : Electron-withdrawing groups (e.g., fluorine) improve enzyme binding, while methyl groups (target compound) may enhance bioavailability but require solubility-enhancing formulations.
  • Synthetic Accessibility : Click chemistry () offers regioselectivity advantages over classical methods (), though scalability varies.

Vorbereitungsmethoden

Core Triazoloquinoxaline Synthesis

The triazolo[4,3-a]quinoxaline scaffold is typically synthesized via copper-catalyzed cyclization reactions. A representative method involves reacting N-(2-iodophenyl)-N-methyl-2-butynamide with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C for 6 hours under inert gas, using CuI (5 mol%) and K₂CO₃ as a base. This tandem reaction proceeds through azide-alkyne cycloaddition followed by intramolecular cyclization to yield the triazoloquinoxaline core.

Key reaction parameters:

  • Catalyst: CuI (optimal for cyclization efficiency).

  • Solvent: DMSO (polar aprotic solvent enhances reaction rate).

  • Temperature: 80°C balances reaction speed and byproduct suppression.

Sulfanyl-Acetamide Side Chain Introduction

The sulfanyl moiety is introduced via nucleophilic substitution or thiol-ene reactions. In one approach, the triazoloquinoxaline intermediate undergoes thiolation using thiourea or potassium thioacetate in ethanol under reflux, followed by coupling with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the presence of K₂CO₃.

Critical considerations:

  • Nucleophile reactivity: Thiourea offers higher selectivity over competing side reactions.

  • Coupling agent: Chloroacetanilide derivatives ensure efficient amide bond formation.

Functionalization of the Aromatic Substituent

The 2,4,6-trimethylphenyl group is introduced via Ullmann coupling or Friedel-Crafts alkylation. A preferred method involves reacting 2,4,6-trimethylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by deprotonation with triethylamine (TEA) to form the acetamide precursor.

Optimization Strategies

Catalyst and Solvent Screening

Comparative studies reveal CuI outperforms CuBr or CuCl in cyclization yield (94% vs. 72–85%). Solvent screening shows DMSO > DMF > acetonitrile in reaction efficiency due to superior coordination with copper.

Temperature and Time Dependence

Elevating temperature beyond 80°C accelerates decomposition, while shorter reaction times (<6 hours) lead to incomplete cyclization.

Purification Techniques

Column chromatography (petroleum ether:ethyl acetate = 10:1) achieves >95% purity, while recrystallization from ethanol/water mixtures offers scalable alternatives.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 8.50 (dd, J = 8.8 Hz, 1H, quinoxaline-H), 7.58 (td, J = 8.0 Hz, 1H, quinoxaline-H), 2.80 (s, 3H, N-CH₃), 2.30 (s, 9H, Ar-CH₃).

  • ESI-MS : m/z 428.3 [M+H]⁺.

Purity and Yield Metrics

StepYield (%)Purity (%)
Cyclization9495
Thiolation8892
Acetamide coupling8590

Challenges and Mitigation

Steric Hindrance

The 2,4,6-trimethylphenyl group imposes steric constraints during coupling. Using excess chloroacetanilide (1.2 equiv) and prolonged reaction times (12 hours) improves yields.

Byproduct Formation

Azide dimerization is suppressed by slow NaN₃ addition and strict temperature control.

Industrial Scalability Considerations

  • Solvent replacement: Replacing DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst recycling: CuI recovery via aqueous extraction achieves 80% reuse efficiency.

Emerging Methodologies

Recent advances include photoinduced thiol-ene reactions for side-chain installation, reducing reliance on toxic thiolating agents .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with triazole and quinoxaline precursors. Key steps include:

  • Sulfanyl-Acetamide Coupling : Reacting 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
  • Amide Formation : Coupling the intermediate with 2,4,6-trimethylaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) .
  • Optimization : Adjusting solvents (e.g., DMF vs. THF) and temperature (60–80°C) to improve yield (>70%) and purity (>95%). Monitor progress via TLC and confirm with NMR .

Critical Parameters :

FactorOptimal RangeImpact
SolventPolar aprotic (DMF)Enhances solubility of intermediates
Temperature60–80°CBalances reaction rate and side-product formation
CatalystEDC/HOBtEnsures efficient amide bond formation

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : Confirm substituent positions (e.g., methyl groups on quinoxaline and trimethylphenyl) via ¹H and ¹³C spectra. Key signals include δ 2.3 ppm (trimethylphenyl CH₃) and δ 8.1–8.5 ppm (quinoxaline protons) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₂₃N₅O₂S: 457.15) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?

  • Modifications : Systematically alter substituents on the triazole (e.g., replacing methyl with ethyl) or trimethylphenyl (e.g., introducing halogens) .
  • Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify potency trends .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like EGFR or topoisomerase II .

Example SAR Table :

SubstituentBiological Activity (IC₅₀, μM)Target
-CH₃ (parent)12.3 ± 1.2EGFR
-Cl8.7 ± 0.9Topoisomerase II
-OCH₃>20Inactive

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified), culture conditions, and assay protocols .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., apoptosis flow cytometry alongside MTT) .
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .

Q. What computational tools can predict metabolic stability or toxicity of this compound?

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP ~3.2), CYP450 inhibition, and hepatotoxicity .
  • Reaction Pathway Simulation : Apply quantum mechanics (e.g., Gaussian) to model degradation pathways under physiological pH .

Methodological Challenges and Solutions

Q. Why does solubility vary significantly between analogs, and how can this be addressed?

  • Issue : The trimethylphenyl group reduces aqueous solubility.
  • Solutions :
  • Introduce polar groups (e.g., -OH, -COOH) on the acetamide moiety .
  • Use co-solvents (e.g., PEG-400) in in vivo studies to enhance bioavailability .

Q. How can researchers validate target engagement in complex biological systems?

  • Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
  • CETSA : Monitor thermal stabilization of target proteins via western blot .

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